![molecular formula C17H13ClN4 B13697684 2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine CAS No. 199596-06-0](/img/structure/B13697684.png)
2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a hydrazino group, which is further linked to a phenyl group through a methylene bridge. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine typically involves the condensation of 2-chloro-6-hydrazinopyridine with phenyl(2-pyridyl)methanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce hydrazine derivatives.
科学研究应用
2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.
作用机制
The mechanism of action of 2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical pathways. Additionally, its hydrazone moiety can participate in redox reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
2-Chloro-6-hydrazinopyridine: A precursor in the synthesis of the target compound.
Phenyl(2-pyridyl)methanone: Another precursor used in the synthesis.
2-Chloro-6-(trichloromethyl)pyridine: A structurally related compound with different chemical properties.
Uniqueness
2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine is unique due to its specific structural features, such as the combination of a chloro-substituted pyridine ring and a hydrazone linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
199596-06-0 |
|---|---|
分子式 |
C17H13ClN4 |
分子量 |
308.8 g/mol |
IUPAC 名称 |
6-chloro-N-[[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine |
InChI |
InChI=1S/C17H13ClN4/c18-15-10-6-11-16(20-15)21-22-17(13-7-2-1-3-8-13)14-9-4-5-12-19-14/h1-12H,(H,20,21) |
InChI 键 |
ZTVHOJJNCSNGLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=NNC2=NC(=CC=C2)Cl)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



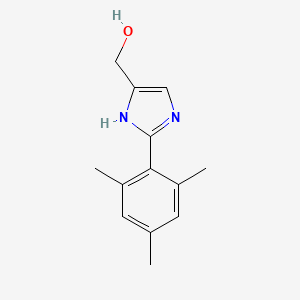

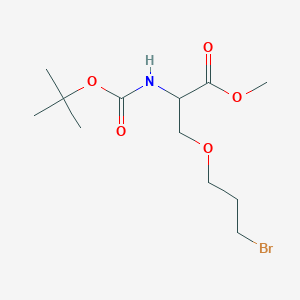

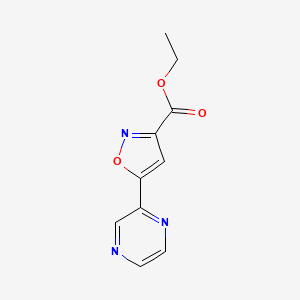
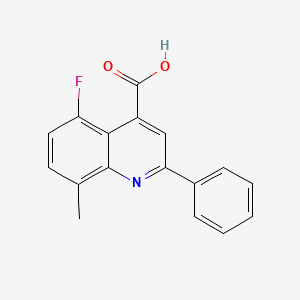

![6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13697666.png)

![7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine](/img/structure/B13697675.png)
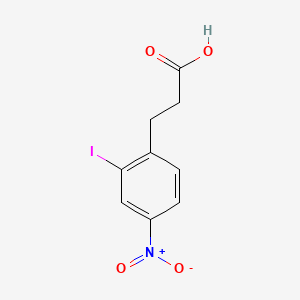
![1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13697690.png)
![Bis[(4-fluorophenyl)thio]methane](/img/structure/B13697692.png)
